sec-Butyl N-(3-chlorophenyl)carbamate
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Overview
Description
Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.687 g/mol . It is also known by other names such as (RS)-sec-butyl 3-chlorocarbanilate and butan-2-yl N-(3-chlorophenyl)carbamate . This compound is characterized by its density of 1.193 g/cm³ and a boiling point of 269.4°C at 760 mmHg .
Preparation Methods
The synthesis of Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester typically involves the reaction of 3-chloroaniline with sec-butyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or distillation to obtain the desired ester.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, industrial processes may incorporate continuous flow reactors to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or alcohols. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester can be compared with other similar compounds, such as:
Carbamic acid, N-(4-chlorophenyl)-, 1-methylpropyl ester: This compound has a similar structure but with a chlorine atom at the para position instead of the meta position.
Carbamic acid, N-(3-bromophenyl)-, 1-methylpropyl ester: This compound has a bromine atom instead of a chlorine atom at the meta position.
Carbamic acid, N-(3-chlorophenyl)-, 1-ethylpropyl ester: This compound has an ethyl group instead of a methyl group in the ester moiety.
The uniqueness of Carbamic acid, N-(3-chlorophenyl)-, 1-methylpropyl ester lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of the chlorine atom at the meta position and the sec-butyl ester group contribute to its distinct chemical and physical properties.
Properties
CAS No. |
2164-13-8 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
butan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
CURLHBZYTFVCRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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